While the specific synthesis of 1-(4-Fluorobenzyl)-3-((1-(3-(4-(trifluoromethyl)phenyl)ureido)pyrrolidin-3-yl)methyl)urea is not explicitly detailed in the provided literature, its close structural analogue, (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), has been extensively studied and its synthesis documented. [] Based on the structural similarities, it can be inferred that the synthesis of 1-(4-Fluorobenzyl)-3-((1-(3-(4-(trifluoromethyl)phenyl)ureido)pyrrolidin-3-yl)methyl)urea likely involves a multistep process utilizing similar building blocks and reactions, such as amide bond formation, alkylation, and reduction reactions.
1-(4-Fluorobenzyl)-3-((1-(3-(4-(trifluoromethyl)phenyl)ureido)pyrrolidin-3-yl)methyl)urea is believed to act as a negative allosteric modulator of the GluN2B receptor, a subtype of the N-methyl-D-aspartate (NMDA) receptor involved in excitatory neurotransmission. [] While the precise mechanism remains to be fully elucidated, it is hypothesized that binding of 1-(4-Fluorobenzyl)-3-((1-(3-(4-(trifluoromethyl)phenyl)ureido)pyrrolidin-3-yl)methyl)urea to an allosteric site on the GluN2B receptor induces conformational changes that reduce the receptor's sensitivity to glutamate, the endogenous agonist.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2